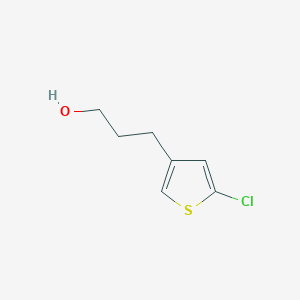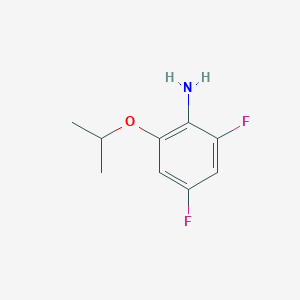![molecular formula C15H16OS B13276012 1-[4-(Benzyloxy)phenyl]ethane-1-thiol](/img/structure/B13276012.png)
1-[4-(Benzyloxy)phenyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.36 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol typically involves the reaction of 4-(benzyloxy)benzaldehyde with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiol group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzyloxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Benzyloxy)benzaldehyde: Precursor in the synthesis of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol.
1-[4-(Benzyloxy)phenyl]ethanone: Contains a ketone group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C15H16OS/c1-12(17)14-7-9-15(10-8-14)16-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |
InChI Key |
IFGHYVJFZJBXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13275930.png)
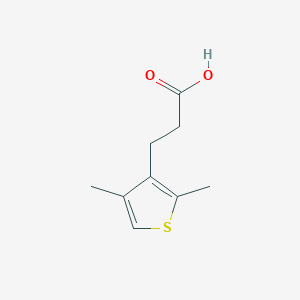
![N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine](/img/structure/B13275935.png)
![2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13275936.png)
![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine](/img/structure/B13275937.png)
![3-[(Thian-3-yl)amino]benzonitrile](/img/structure/B13275941.png)
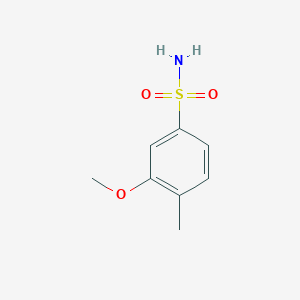
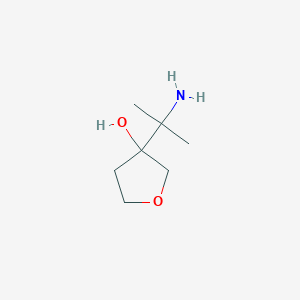

amine](/img/structure/B13275962.png)

